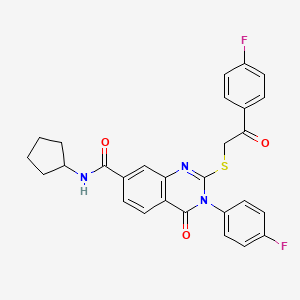

![molecular formula C21H23N3O3S2 B2719928 N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 942002-78-0](/img/structure/B2719928.png)

N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide, also known as BZS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Cardiac Electrophysiological Activity

Compounds with similar structures have been synthesized and evaluated for their cardiac electrophysiological activities. These compounds are explored as selective class III agents with potential implications in treating arrhythmias, showcasing comparable efficacy to clinically trialed drugs in in vitro and in vivo models. This research suggests the viability of these compounds in developing new treatments for cardiac conditions (Morgan et al., 1990).

Antimalarial and Antiviral Applications

Sulfonamide derivatives, sharing a structural motif with the compound , have been investigated for their antimalarial activities and potential application against COVID-19. These studies highlight the compounds' effectiveness in inhibiting the growth of Plasmodium falciparum in vitro and their interaction with viral proteins, offering insights into their use as therapeutic agents in infectious diseases (Fahim & Ismael, 2021).

Antimicrobial and Antifungal Action

The synthesis of sulfonyl-substituted nitrogen-containing heterocyclic systems has led to compounds with significant antimicrobial and antifungal properties. These compounds exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, indicating their potential as broad-spectrum antimicrobial agents (Sych et al., 2019).

Synthesis and Material Science Applications

Research into the synthesis of benzothiazoles and thiazolopyridines, which are prevalent in pharmaceuticals and organic materials, showcases a metal- and reagent-free method for their production. These findings could have implications for the development of new materials and efficient synthetic methodologies in organic chemistry (Qian et al., 2017).

Mechanism of Action

Benzothiazoles

Benzothiazole is a heterocyclic compound. It is known to have diverse biological activities like antimicrobial, antifungal, antiviral, anti-inflammatory, analgesic, anticonvulsant, anti-cancer, anti-diabetic, anti-tubercular, anti-asthmatic, and anti-HIV activities .

Sulfonyl compounds

Sulfonyl group is a common functional group in medicinal chemistry and is present in numerous marketed drugs. The sulfonyl group can contribute to the binding affinity, selectivity, and physicochemical properties of the drug .

Piperidines

Piperidine is a widely used structural motif in medicinal chemistry and drugs containing piperidines have been used in a wide range of therapeutic areas including CNS disorders, diabetes, obesity, and pain .

properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S2/c1-2-17-5-3-4-12-24(17)29(26,27)18-9-6-15(7-10-18)21(25)23-16-8-11-20-19(13-16)22-14-28-20/h6-11,13-14,17H,2-5,12H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERQUBQQKJGIOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(N,N-dipropylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2719845.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)naphthalene-2-carboxamide](/img/structure/B2719849.png)

![4-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2719852.png)

![Methyl 6-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2719854.png)

![2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2719860.png)

![N-(3,5-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride](/img/structure/B2719864.png)

![N-(3-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2719868.png)